molecular formula C7H5ClNNaO4S B13191510 Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13191510
M. Wt: 257.63 g/mol
InChI Key: PKHLOIVFODICDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅ClNNaO₄S. It is a sodium salt derivative of 4-chloro-2-methyl-5-nitrobenzene-1-sulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-methyl-5-nitrobenzene. The process begins with the nitration of 4-chloro-2-methylbenzene to introduce the nitro group. This is followed by sulfonation using sulfur dioxide and sodium hydroxide to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation and neutralization processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

Scientific Research Applications

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate involves its ability to undergo various chemical transformations. The sulfinic acid group can participate in redox reactions, while the nitro and chloro groups can undergo substitution and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfonate
  • Sodium 4-chloro-2-methyl-5-aminobenzene-1-sulfinate
  • Sodium 4-chloro-2-methylbenzene-1-sulfinate

Uniqueness

Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is unique due to the presence of both nitro and sulfinic acid groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various organosulfur compounds and pharmaceuticals .

Properties

Molecular Formula

C7H5ClNNaO4S

Molecular Weight

257.63 g/mol

IUPAC Name

sodium;4-chloro-2-methyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C7H6ClNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1

InChI Key

PKHLOIVFODICDM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.